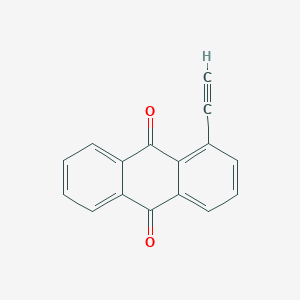

1-Ethynylanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H8O2 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

1-ethynylanthracene-9,10-dione |

InChI |

InChI=1S/C16H8O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h1,3-9H |

InChI Key |

BCGJFAVYZTZPTE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Electronic Structure and Advanced Computational Investigations of 1 Ethynylanthracene 9,10 Dione Systems

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structures

Density Functional Theory (DFT) is a powerful computational tool for predicting the ground-state molecular geometry and electronic structure of organic molecules. For substituted anthraquinones, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have proven effective in determining optimized geometries and electronic properties.

The electronic structure of the parent 9,10-anthraquinone is characterized by a quinonoid arrangement with two carbonyl groups that act as electron-withdrawing moieties. The introduction of the ethynyl (B1212043) group at the 1-position, which can act as a weak electron-withdrawing or -donating group depending on the electronic context, is expected to influence the electron distribution across the molecule. DFT calculations allow for a detailed analysis of the molecular orbitals and the electron density distribution, providing insights into the electronic nature of the substituted system.

| Computational Method | Basis Set | Key Findings for Substituted Anthraquinones |

|---|---|---|

| DFT (B3LYP) | 6-31G(d,p) | Provides reliable ground-state geometries and electronic structures. |

| DFT (CAM-B3LYP) | 6-311+G(d,p) | Effective for calculating electron affinity and describing charge-transfer aspects. |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is the primary computational method for investigating the excited-state properties of molecules, including their absorption spectra and the nature of their electronic transitions. For anthraquinone (B42736) derivatives, TDDFT calculations have been successfully used to predict their visible absorption spectra and to characterize the nature of their excited states.

Analysis of Intramolecular Charge Transfer (ICT) Transitions

The substitution pattern on the anthraquinone core can lead to the emergence of intramolecular charge transfer (ICT) states upon photoexcitation. In these transitions, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. For 1-substituted anthraquinones, such as 1-aminoanthraquinone, the substituent can act as a donor and the anthraquinone core as the acceptor.

In 1-ethynylanthracene-9,10-dione, the ethynyl group's electronic character will determine the nature of any ICT transitions. If the ethynyl group functions as an electron donor, an ICT transition would involve the transfer of electron density from the ethynyl moiety and the adjacent ring to the quinonoid part of the molecule. TDDFT calculations can elucidate the character of the excited states by analyzing the molecular orbitals involved in the electronic transitions. For instance, a transition from a Highest Occupied Molecular Orbital (HOMO) localized on the ethynyl-substituted ring to a Lowest Unoccupied Molecular Orbital (LUMO) centered on the quinone moiety would be indicative of an ICT state. The polarity of the solvent is also known to play a crucial role in stabilizing ICT states.

Elucidation of π → π* Electronic Transitions

The electronic absorption spectrum of anthraquinone and its derivatives is dominated by π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In the parent anthraquinone, these transitions are well-characterized. The introduction of the ethynyl group, which extends the π-conjugated system, is expected to cause a bathochromic (red) shift in the absorption maxima.

TDDFT calculations can predict the energies and oscillator strengths of these π → π* transitions. By analyzing the molecular orbitals involved, it is possible to assign the calculated transitions to specific electronic excitations within the molecule. For this compound, the lowest energy π → π* transition is likely to be a HOMO → LUMO transition, which would be responsible for the longest wavelength absorption band in its electronic spectrum.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

For 9,10-anthraquinone derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π*-orbital with significant contributions from the carbonyl groups. The introduction of an ethynyl group at the 1-position is expected to raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted anthraquinone. This narrowing of the gap would be consistent with the expected red-shift in the absorption spectrum.

DFT calculations provide the energies and spatial distributions of the HOMO and LUMO. This information is invaluable for predicting the molecule's electronic behavior and its potential for applications in areas such as organic electronics.

| Compound Type | Typical HOMO Characteristics | Typical LUMO Characteristics | Effect of π-Conjugating Substituent |

|---|---|---|---|

| Substituted Anthraquinones | π-orbital on aromatic rings | π*-orbital on quinone moiety | Decreased HOMO-LUMO gap |

Computational Prediction of Structure-Property Relationships

Computational chemistry plays a vital role in establishing structure-property relationships, enabling the rational design of molecules with desired electronic and photophysical properties. For anthraquinone derivatives, computational studies can predict how different substituents at various positions will affect properties such as absorption wavelength, redox potentials, and the nature of excited states.

In the context of this compound, computational models can be used to predict how modifications to the ethynyl group (e.g., by adding further substituents) would alter the electronic properties of the entire molecule. For instance, attaching an electron-donating group to the ethynyl moiety would likely enhance any ICT character and lead to a further red-shift in the absorption spectrum. Conversely, an electron-withdrawing group could have the opposite effect. These predictions can guide synthetic efforts towards materials with tailored properties for specific applications.

Electrochemical Behavior and Redox Processes of 1 Ethynylanthracene 9,10 Dione and Derivatives

Cyclic Voltammetry Studies for Characterization of Redox Behavior

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of anthraquinone (B42736) derivatives. researchgate.nettheijes.com This method involves scanning the potential of an electrode and measuring the resulting current, providing insights into the reduction and oxidation processes of a compound. For anthraquinone derivatives, CV typically reveals two separate one-electron reduction peaks, especially in non-aqueous solvents. rsc.org These correspond to the stepwise formation of a radical anion (semiquinone) and then a dianion.

The shape and separation of the peaks in a cyclic voltammogram offer information about the electrochemical reversibility of the redox events. For many anthraquinone compounds, these reduction features are electrochemically reversible, indicating that the generated radical anion and dianion are stable on the timescale of the CV experiment. The introduction of an ethynyl (B1212043) group at the 1-position is not expected to fundamentally change this stepwise reduction mechanism but will influence the potentials at which these events occur.

Studies on various substituted anthraquinones show that the specific solvent, electrolyte, and electrode material used can influence the observed cyclic voltammograms. theijes.comrsc.org For instance, in aqueous solutions, the redox process is often pH-dependent, involving protonation steps coupled with electron transfers.

Analysis of Oxidation and Reduction Potentials

The oxidation and reduction potentials are critical parameters that quantify the ease with which a molecule accepts or donates electrons. For anthraquinone derivatives, the primary focus is on their reduction potentials, which are influenced by the nature and position of substituents on the aromatic core.

Electron-withdrawing groups generally make the reduction of the anthraquinone core easier (i.e., occur at less negative potentials), while electron-donating groups make it more difficult. The ethynyl group is known to be an electron-withdrawing group, which suggests that 1-ethynylanthracene-9,10-dione would be easier to reduce than the parent anthraquinone molecule.

Research comparing anthraquinones conjugated with ethynyl and ethanyl linkers has shown that the ethynyl linker is more effective at lowering the reduction potential. gsu.edu Specifically, an anthraquinone derivative featuring an ethynyl linker was found to have a redox potential in the range of -0.600 to -0.550 V vs. SCE. gsu.edu This indicates a significant shift to a less negative potential compared to unsubstituted anthraquinone, making the molecule a better electron acceptor.

The table below presents typical reduction potential ranges for different classes of anthraquinone derivatives to provide context for the effect of the ethynyl substituent.

| Compound Class | Typical Reduction Potential Range (vs. SCE) |

| Unsubstituted Anthraquinone | More negative than -0.600 V |

| Anthraquinone with Ethynyl Linker | -0.600 to -0.550 V gsu.edu |

| Anthraquinone Imides | -0.600 to -0.550 V gsu.edu |

| Anthraquinone with Electron-Donating Groups (e.g., amino) | More negative than unsubstituted AQ |

Data is compiled from studies on various anthraquinone derivatives and may vary based on experimental conditions.

Mechanisms of Electron Transfer and Redox Reversibility

The fundamental electron transfer mechanism for the anthraquinone core in aprotic media involves two sequential, reversible one-electron steps:

AQ + e⁻ ⇌ AQ⁻˙ (First reduction to form the semiquinone radical anion)

AQ⁻˙ + e⁻ ⇌ AQ²⁻ (Second reduction to form the dianion)

The reversibility of these steps, indicated by the separation between the cathodic (reduction) and anodic (oxidation) peaks in a cyclic voltammogram, is a key feature of the anthraquinone system. A peak separation close to 59/n mV (where n is the number of electrons, typically 1) at room temperature is characteristic of a reversible process.

The ethynyl substituent at the 1-position influences the stability of the resulting radical anion and dianion. As an electron-withdrawing group, it helps to delocalize the negative charge, which can enhance the stability of the reduced species and maintain the reversibility of the electron transfer process. The extended π-system provided by the ethynyl group can facilitate this charge delocalization. Therefore, the electron transfer for this compound is expected to be a reversible, two-step process, similar to the parent molecule but occurring at less negative potentials.

Photophysical Properties and Photochemical Reactivity of 1 Ethynylanthracene 9,10 Dione Systems

Absorption Spectroscopy (UV-Vis) and Spectral Characteristics

The electronic absorption spectra of anthracene (B1667546) and its derivatives are characterized by distinct bands in the UV-visible region. The parent anthracene molecule typically displays two main absorption systems: a highly intense band (¹Bb) around 250 nm and a vibrationally structured band (¹La) in the 300–380 nm range. nih.gov The introduction of substituents onto the anthracene core can cause significant shifts in these absorption bands.

For 1-Ethynylanthracene-9,10-dione, the presence of the anthraquinone (B42736) structure is the dominant chromophore. Anthracene-9,10-dione itself shows characteristic absorption bands. nist.gov The addition of an ethynyl (B1212043) (-C≡CH) group, a π-conjugating substituent, at the 1-position is expected to induce a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related ethynylated anthracenes support this expectation. For instance, 9,10-bis(phenylethynyl)anthracene (BPEA) exhibits absorption maxima at significantly longer wavelengths compared to anthracene. mtak.huaatbio.com Similarly, the introduction of silyl groups at the 9 and 10 positions of anthracene also results in a considerable bathochromic shift of the ¹La band. nih.gov While specific spectral data for this compound is not widely available, the general trend observed in substituted anthracenes suggests that its UV-Vis spectrum would show absorption bands shifted to longer wavelengths compared to the parent anthracene-9,10-dione. The exact position and intensity of these bands would also be influenced by the solvent environment. nih.gov

Table 1: Comparison of UV-Vis Absorption Maxima for Anthracene and Related Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Anthracene | Hexane | 374 nm | 8,000 M⁻¹cm⁻¹ |

| 9,10-Bis(diisopropylsilyl)anthracene | Hexane | 399 nm | 14,200 M⁻¹cm⁻¹ |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 372.5 nm | 14,000 M⁻¹cm⁻¹ |

Note: Data is compiled from various sources for comparative purposes. nih.govaatbio.comomlc.org The table is interactive and can be sorted by column.

Fluorescence and Photoluminescence Studies

The fluorescence properties of anthracene derivatives are highly sensitive to their molecular structure and environment. Anthracene itself is a well-known blue-emitting fluorophore. beilstein-journals.orgnih.gov The introduction of ethynyl substituents often enhances fluorescence quantum yields and shifts emission to longer wavelengths.

Ethynylated anthracenes are known for their high fluorescence quantum yields (Φf). For example, 9,10-bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent compound with a quantum yield approaching unity in many solvents. mtak.hu This high efficiency is attributed to the rigid, planar structure and extended π-conjugation, which reduces non-radiative decay pathways. The emission spectrum of BPEA in cyclohexane shows a peak around 480 nm. aatbio.com

In the case of this compound, the fluorescence properties would be influenced by the anthraquinone core, which is generally less fluorescent than anthracene due to efficient intersystem crossing to the triplet state. However, the ethynyl group could potentially enhance the fluorescence. The emission band would be expected in the blue-green region of the spectrum, red-shifted compared to anthracene. Theoretical design principles suggest that for anthracene derivatives, reducing the electron density difference between the ground (S₀) and first excited (S₁) states in the core anthracenylene group can suppress radiationless transitions, thereby enhancing quantum yield. rsc.org

Table 2: Fluorescence Properties of Selected Anthracene Derivatives

| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) |

|---|---|---|---|---|

| Anthracene | Cyclohexane | - | - | 0.28–0.36 |

| 9,10-Diphenylanthracene | Cyclohexane | 350 nm | - | 0.86 - 1.0 |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 455 nm | 480 nm | ~1.0 |

Note: This table presents data from different sources for comparison. mtak.huaatbio.comomlc.orgnih.gov The table is interactive and can be sorted.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon in fluorescent molecules with a significant change in dipole moment upon excitation. Ethynylated anthracenes bearing donor and acceptor groups exhibit pronounced solvatochromic shifts in their fluorescence emission. beilstein-journals.org This indicates a substantial charge transfer character in the excited state. beilstein-journals.org For example, 2-(phenylethynyl)triphenylene derivatives with strong electron-donating and -withdrawing groups show large Stokes shifts in polar solvents like DMSO. beilstein-journals.org

While this compound does not have a classic donor-acceptor structure, the carbonyl groups of the dione are electron-withdrawing, and the ethynyl group can act as a π-donor or part of the extended conjugated system. Therefore, some degree of solvatochromism in its fluorescence emission is expected, with emission maxima shifting to longer wavelengths in more polar solvents. researchgate.netmdpi.com Studies on anthracene itself have shown that even non-dipolar solutes can exhibit solvatochromic shifts in polar solvents due to the solvent Stark effect. nih.gov

Halochromism, a color change in response to a change in pH, is also a possibility, particularly if the ethynyl proton is acidic enough to be removed under basic conditions, which would alter the electronic structure of the molecule. mdpi.com

Photochemical Reactions and Mechanisms

The excited states of anthracene-9,10-dione derivatives are photochemically active and can participate in various reactions, including photooxidation and photocatalysis.

Anthracene and its derivatives are known to undergo photooxidation reactions. A common pathway involves a [4+2] cycloaddition with singlet oxygen (¹O₂) to form an endoperoxide. researchgate.net Anthracene-9,10-dione and its derivatives can act as photosensitizers, molecules that generate singlet oxygen upon irradiation. The process involves the absorption of light by the sensitizer, which transitions to an excited singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state. This triplet sensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen.

The efficiency of singlet oxygen generation, quantified by the singlet oxygen quantum yield (ΦΔ), is a key parameter for photosensitizers. Anthracene derivatives have been studied for their ability to generate singlet oxygen, which has applications in photodynamic therapy. mdpi.comucf.edufrontiersin.org The dione structure in this compound is expected to promote efficient intersystem crossing, making it a potential photosensitizer for singlet oxygen generation. researchgate.netnih.gov

Anthracene-based systems have emerged as effective organic photocatalysts for various chemical transformations, including polymerization reactions. acs.orgmdpi.com For example, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene, in combination with an iodonium salt and a silane, acts as a powerful photoinitiating system for both free-radical and cationic polymerization under mild visible light irradiation. acs.orgnih.gov The mechanism involves a photoredox catalytic cycle where the excited anthracene derivative initiates electron transfer processes to generate reactive radical species that trigger polymerization.

Given the structural similarities, this compound could also function as a photoinitiator or photocatalyst. The dione core, similar to other α-diketones like 9,10-phenanthrenedione, can absorb visible light and initiate photoredox cycles. mdpi.compreprints.orgresearchgate.net Such systems are valuable for developing green chemical methodologies, utilizing visible light as a renewable energy source to drive organic reactions. mdpi.com

Photo-induced Electron Transfer in Donor-Acceptor Systems

The functionalization of anthracene-9,10-dione with an ethynyl group at the 1-position creates a versatile platform for the construction of sophisticated donor-acceptor (D-A) systems. The electron-accepting nature of the anthraquinone core, combined with the rigid, π-conjugated ethynyl linker, facilitates the study of photo-induced electron transfer (PET) phenomena. In these systems, the this compound moiety typically serves as the electron acceptor, while an electron-donating molecule is attached at the other end of the ethynyl bridge.

Upon photoexcitation, these D-A molecules can undergo an intramolecular electron transfer from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor. The efficiency and dynamics of this charge separation process are governed by factors such as the electronic properties of the donor and acceptor, the nature of the solvent, and the distance and orientation between the donor and acceptor moieties.

A specific example of such a donor-acceptor molecule is 1-((10-methyl-10H-phenothiazin-3-yl)ethynyl)anthracene-9,10-dione (AqMp). nactem.ac.uk In this dyad, the phenothiazine (B1677639) unit acts as the electron donor, and the this compound unit functions as the electron acceptor. The photochemical and electrochemical properties of this system have been investigated to understand the intramolecular charge transfer characteristics. nactem.ac.uk

The general process of photo-induced electron transfer in such a system can be described as follows:

Excitation: The molecule absorbs a photon, leading to the promotion of an electron to an excited state. This excitation can be localized on either the donor or the acceptor, depending on the excitation wavelength and the absorption characteristics of the individual components.

Electron Transfer: Following excitation, an electron is transferred from the donor (e.g., phenothiazine) to the acceptor (this compound), resulting in a charge-separated state (D•+-A•−).

Charge Recombination: The charge-separated state is transient and will eventually decay back to the ground state through charge recombination. This process can be either radiative (leading to fluorescence) or non-radiative. The rate of charge recombination is a critical parameter that determines the lifetime of the charge-separated state.

The study of such donor-acceptor systems is crucial for the development of molecular electronics and artificial photosynthetic systems. The ability to control the photo-induced electron transfer process by modifying the chemical structure of the donor, the acceptor, or the bridging unit is a key area of research. ias.ac.innih.gov

Detailed research findings on the photophysical properties of these systems often involve a combination of experimental techniques, such as UV-Vis absorption and fluorescence spectroscopy, time-resolved spectroscopy, and electrochemical measurements (e.g., cyclic voltammetry), along with theoretical calculations like Density Functional Theory (DFT) to model the molecular geometry and electronic structures. nactem.ac.uk

Table 1: Components of an Exemplary Donor-Acceptor System

| Component | Chemical Moiety | Role |

|---|---|---|

| Donor | 10-methyl-10H-phenothiazine | Electron Donor |

| Bridge | Ethynyl | π-conjugated linker |

| Acceptor | Anthracene-9,10-dione | Electron Acceptor |

This table is based on the donor-acceptor molecule 1-((10-methyl-10H-phenothiazin-3-yl)ethynyl)anthracene-9,10-dione. nactem.ac.uk

Coordination Chemistry of 1 Ethynylanthracene 9,10 Dione As a Ligand

Synthesis and Characterization of Metal Complexes

Direct synthesis routes for metal complexes utilizing 1-ethynylanthracene-9,10-dione as a primary ligand are not extensively documented in the current body of scientific literature. However, the synthesis of complexes with analogous ethynylanthracene ligands provides a foundational methodology. For instance, the preparation of chromium(III) and cobalt(III) complexes with 9-ethynylanthracene (B80870) has been successfully achieved. These syntheses typically involve the reaction of a metal halide precursor, such as trans-[Cr(HMC)Cl₂]Cl or [Co(cyclam)Cl₂]Cl, with the corresponding lithium or trimethylsilyl-protected ethynylanthracene. nih.gov The reactions are generally carried out in the presence of a base, like triethylamine, to facilitate the deprotonation of the alkyne. nih.gov

Similarly, dinuclear gold(I) diacetylide complexes have been synthesized using 9,10-diethynylanthracene (B3111712). This process involves the reaction of two molar equivalents of a gold(I) chloride phosphine (B1218219) complex, such as PPh₃AuCl, with the diethynylanthracene ligand in the presence of a base like sodium ethoxide in ethanol. iiti.ac.in

Table 1: Representative Synthetic Methods for Ethynylanthracene Metal Complexes

| Metal Center | Ligand | Precursor | Reaction Conditions | Product Type |

| Cr(III) | 9-Ethynylanthracene | trans-[Cr(HMC)Cl₂]Cl | Lithium 9-ethynylanthracene | Mononuclear Complex |

| Co(III) | 9-Ethynylanthracene | [Co(cyclam)Cl₂]Cl | Me₃Si-9-ethynylanthracene, triethylamine | Mononuclear Complex |

| Au(I) | 9,10-Diethynylanthracene | PPh₃AuCl | NaOEt, ethanol | Dinuclear Complex |

Ligand Binding Modes and Coordination Geometries

Based on the crystallographic data of related compounds, this compound is expected to coordinate to metal centers primarily through its ethynyl (B1212043) group in a σ-acetylide fashion. In mononuclear chromium(III) and cobalt(III) complexes of 9-ethynylanthracene, the ethynyl ligand occupies an apical position in a pseudo-octahedral geometry around the metal center. nih.gov The remaining coordination sites are filled by a tetraaza-macrocyclic ligand in the equatorial plane and, in some cases, a co-ligand such as a chloride or acetonitrile (B52724) molecule. nih.gov

In the case of the dinuclear gold(I) complex of 9,10-diethynylanthracene, each gold atom is coordinated by one of the acetylide groups, resulting in a linear P-Au-C arrangement. iiti.ac.in The gold-carbon bond distances are consistent with those reported for other aryl gold(I) phosphine complexes. iiti.ac.in A slight deviation from linearity in the P-Au-C angle has been observed. iiti.ac.in

Beyond the primary σ-bonding, non-covalent interactions can also play a significant role in the solid-state structures of these complexes. For example, the dinuclear gold(I) complex of 9,10-diethynylanthracene exhibits intermolecular Au···H-C interactions, leading to the formation of a supramolecular 2D network. iiti.ac.in The anthracene (B1667546) moiety itself can engage in π-stacking interactions.

Spectroscopic and Electrochemical Properties of Ethynylanthracene-9,10-dione Metal Complexes

The spectroscopic and electrochemical properties of metal complexes are profoundly influenced by the nature of the ligands. While specific data for this compound complexes is not available, studies on related systems offer valuable insights.

The UV-Vis absorption spectra of chromium(III) and cobalt(III) complexes with 9-ethynylanthracene display characteristic d-d transitions. nih.gov The chromium(III) complexes show structured d-d bands in the 400-550 nm region, a feature that is absent in the corresponding cobalt(III) complexes. nih.gov The absorption bands of gold(I) complexes of 9,10-diethynylanthracene are red-shifted compared to the free ligand, indicating significant electronic perturbation of the anthracenyl ring by the gold(I) ions and the ethynyl groups. iiti.ac.in

Electrochemical investigations on derivatives of anthracene-9,10-dione have been reported. For instance, the electrochemical behavior of 1,4-diaminoanthra-9,10-quinone has been studied using cyclic voltammetry, chronoamperometry, and chronocoulometry. jacsdirectory.com These studies reveal that the anthraquinone (B42736) moiety undergoes a two-electron, two-proton reduction process in the intermediate pH range. jacsdirectory.com The presence of a metal center in a this compound complex would likely modify the redox potentials of the quinone unit.

Table 2: Spectroscopic Data for a Related Dinuclear Gold(I) Complex of 9,10-Diethynylanthracene

| Property | Value |

| Absorption Maxima (λmax) | Red-shifted by ~50 nm compared to analogous 2,6- and 1,8-disubstituted complexes iiti.ac.in |

| Emission | Strong fluorescence iiti.ac.in |

| Quantum Yield (Φ) | 0.89 iiti.ac.in |

Investigation of Photo-induced Processes within Coordination Compounds

The photophysical properties of ethynylanthracene-based metal complexes are of significant interest due to the potential for photo-induced energy or electron transfer processes. The emission behavior of chromium(III) and cobalt(III) complexes with 9-ethynylanthracene highlights the influence of the metal center. The chromium(III) complexes exhibit metal-centered phosphorescence, whereas the cobalt(III) species show ligand-based fluorescence. nih.gov

In the dinuclear gold(I) complex of 9,10-diethynylanthracene, a high fluorescence quantum yield has been observed, suggesting that the gold(I) centers enhance the radiative decay pathway of the anthracene core. iiti.ac.in The substitution pattern on the anthracene ring also plays a crucial role, with the 9,10-disubstituted complex showing significantly stronger fluorescence compared to the 2,6- and 1,8-disubstituted analogues. iiti.ac.in

For a hypothetical metal complex of this compound, the presence of the quinone moiety would introduce additional deactivation pathways for the excited state, such as intersystem crossing or electron transfer from the excited anthracene unit to the quinone. The interplay between the metal center, the ethynylanthracene fluorophore, and the quinone redox center could lead to complex and potentially useful photo-induced processes.

Applications in Advanced Materials Science and Engineering

Organic Semiconductors for Electronic Devices

Anthracene-based compounds have long been investigated as organic semiconductors due to their potential for efficient charge transport. The rigid aromatic core of anthracene (B1667546) provides a basis for strong intermolecular π-π interactions, which are crucial for charge hopping between molecules in a solid-state device. Functionalization of the anthracene core is a key strategy to tune its electronic properties and processability.

While direct experimental data on the implementation of 1-Ethynylanthracene-9,10-dione in Organic Thin Film Transistors (OTFTs) is not extensively available, the characteristics of its core structure and related functionalized acenes provide strong indications of its potential. The performance of OTFTs is heavily reliant on the charge carrier mobility of the organic semiconductor layer. For anthracene derivatives, this is influenced by the degree of π-orbital overlap between adjacent molecules in the solid state.

The presence of the ethynyl (B1212043) group in this compound can influence the solid-state packing, which is a critical factor for charge transport. Strategic functionalization of acenes has been shown to tune intermolecular ordering to favor π-stacking, which is beneficial for device performance. For instance, triisopropylsilylethynyl (TIPS) functionalized pentacene and anthradithiophene derivatives have demonstrated high hole mobilities in solution-deposited OTFTs. uky.edu While these examples are on different acene cores, they highlight the role of ethynyl-based substituents in achieving desirable morphologies for efficient charge transport. Computational studies on related anthraquinone (B42736) derivatives suggest that modifications to the core can significantly alter charge transport properties, offering a pathway to design high-performance n-type semiconductors. aip.org

| Parameter | Influence of this compound Structure |

| Charge Carrier Mobility | The planar anthracene-9,10-dione core facilitates π-π stacking, which is essential for charge transport. The ethynyl group can further influence the packing arrangement. |

| Film Morphology | The solubility and crystallization behavior, influenced by the ethynyl group, will determine the quality and uniformity of the thin film, impacting device performance. |

| Device Stability | The inherent stability of the anthraquinone moiety is a positive attribute. The reactivity of the ethynyl group might need to be considered for long-term device stability. |

This table is generated based on the properties of the core structure and related functionalized acenes.

In the realm of Organic Light-Emitting Diodes (OLEDs), anthracene derivatives are well-regarded for their high fluorescence quantum yields, particularly in the blue region of the spectrum. The photophysical properties of this compound, such as its absorption and emission wavelengths, will be determined by the extent of π-conjugation. The ethynyl group is expected to cause a red-shift in the absorption and emission spectra compared to the unsubstituted anthracene-9,10-dione.

For Organic Photovoltaic (OPV) applications, the electron-accepting nature of the anthracene-9,10-dione core makes it a potential candidate for use as an n-type material. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for determining the suitability of a material in an OPV device. Computational studies on trifluoromethylethynylated anthraquinone derivatives have shown that the position and nature of substituents can be used to tune these energy levels. aip.orgaip.org This suggests that this compound could be engineered to have appropriate energy levels for efficient charge separation at the donor-acceptor interface in an OPV cell.

Functional Materials with Tunable Optoelectronic Properties

The ability to modify the chemical structure of this compound allows for the fine-tuning of its optoelectronic properties, making it a versatile platform for the development of novel functional materials.

The design of high-performance organic semiconductors based on the this compound scaffold would involve strategies to optimize both intramolecular and intermolecular properties.

Intramolecular Properties: The extent of π-conjugation can be systematically varied by attaching different functional groups to the ethynyl moiety. This allows for precise control over the HOMO and LUMO energy levels and, consequently, the band gap of the material. Theoretical investigations on anthraquinone derivatives have demonstrated that the introduction of electron-withdrawing or electron-donating groups can significantly impact the electronic structure. researchgate.netresearchgate.netrsc.org

Intermolecular Properties: Controlling the solid-state packing is paramount for efficient charge transport. The introduction of bulky side groups can be used to modulate the intermolecular distance and the degree of π-orbital overlap. A herringbone packing motif is often desirable for achieving high charge carrier mobility in anthracene-based materials. rsc.org Theoretical studies on substituted anthracenes have shown that even subtle changes in molecular structure can lead to significant differences in crystal packing and, therefore, charge transport properties. rsc.org

| Design Strategy | Effect on Properties | Reference |

| Extension of π-conjugation via the ethynyl group | Red-shift in absorption/emission, tuning of HOMO/LUMO levels. | researchgate.net |

| Introduction of electron-withdrawing/donating groups | Modification of electronic properties and charge transport characteristics. | researchgate.netresearchgate.netrsc.org |

| Addition of bulky substituents | Control of intermolecular packing and solid-state morphology. | rsc.org |

This table provides a summary of design principles based on studies of related anthracene and anthraquinone derivatives.

The anthracene-9,10-dione framework can serve as a core for fluorescent probes. While research on this compound as a sensor is still emerging, studies on a closely related compound, (E)-2-styrylanthracene-9,10-dione, have demonstrated its potential. This derivative has been identified as a novel fluorescent core with the ability for specific mitochondria imaging. uky.edu A series of derivatives of (E)-2-styrylanthracene-9,10-dione were synthesized, and their structure-photophysical property relationships were analyzed. One of the optimized compounds was successfully applied in living cells imaging with excellent selectivity to mitochondria. uky.edu

The fluorescence of such probes can be sensitive to the local environment, making them useful for detecting specific analytes or changes in cellular conditions. The ethynyl group in this compound provides a convenient point of attachment for receptor moieties that can selectively bind to target molecules, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of various chemical species.

Structure Property Relationships and Rational Design Principles

Impact of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of the 1-Ethynylanthracene-9,10-dione system are highly sensitive to the nature and position of substituents on the aromatic core and the ethynyl (B1212043) moiety. The introduction of the ethynyl group itself significantly modulates the electronic landscape of the parent anthraquinone (B42736) molecule.

The ethynyl substituent is known to be electron-withdrawing and can extend the π-conjugation of the anthraquinone core. This extension generally leads to a narrowing of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. Computational studies on related ethynyl-substituted anthraquinones have shown that the introduction of such groups leads to a stabilization of both the HOMO and LUMO levels, with the effect being more pronounced on the LUMO. This increased electron affinity is a key characteristic for applications in n-type organic semiconductors.

Further functionalization of the ethynyl group or the anthraquinone skeleton allows for fine-tuning of these properties. The attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can create "push-pull" systems, leading to intramolecular charge transfer (ICT) phenomena. For instance, in related 9-phenylethynyl anthracene (B1667546) derivatives, the presence of an EDG on the phenyl ring and an EWG on the anthracene core can induce significant solvatochromism, where the emission wavelength is highly dependent on the polarity of the solvent. While this compound itself does not possess a strong intrinsic push-pull character, its derivatives can be engineered to exhibit such properties.

The photophysical properties, such as fluorescence quantum yield and lifetime, are also strongly influenced by substituents. While the parent 9,10-anthraquinone is weakly fluorescent, the introduction of substituents can enhance emission. For instance, in 9,10-disubstituted anthracenes, the nature of the substituent dictates the fluorescence properties, with some thiophene-substituted derivatives showing a marked decrease in quantum yield compared to their phenyl-substituted counterparts. The ethynyl linkage provides a rigid connection that can facilitate electronic communication and influence excited-state dynamics.

Below is a data table summarizing the calculated electronic properties of a parent 9,10-anthraquinone and a representative di-substituted trifluoromethylethynyl-anthraquinone, illustrating the impact of ethynyl-based substituents.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electron Affinity (eV) |

| 9,10-Anthraquinone (AQ) | -7.26 | -3.02 | 4.24 | 1.55 |

| Di-substituted trifluoromethylethynyl-AQ | -7.52 | -3.62 | 3.90 | 2.34 |

Note: Data is based on computational studies of related compounds and serves to illustrate the general effects of ethynyl-based substitution.

Molecular Geometry and Planarity in Relation to Conjugation Effects

The molecular geometry of this compound and its derivatives plays a crucial role in determining the extent of π-conjugation, which in turn governs their electronic and photophysical properties. The anthraquinone core is relatively planar, and the linear geometry of the ethynyl group attached at the 1-position is expected to maintain this planarity.

This planarity is essential for effective overlap of p-orbitals, leading to a delocalized π-electron system across the molecule. Any significant deviation from planarity, for instance, due to steric hindrance from bulky substituents, can disrupt this conjugation, leading to a blue shift in the absorption and emission spectra and a wider HOMO-LUMO gap.

In related 9,10-disubstituted anthracenes, the dihedral angle between the substituents and the anthracene core is a critical parameter. For example, in 9,10-diphenylanthracene (B110198), the phenyl rings are twisted with respect to the anthracene plane, which partially disrupts the π-conjugation. In contrast, the linear and rigid nature of the ethynyl linker in this compound ensures a more extended and planar conjugated system compared to a direct phenyl linkage.

Theoretical calculations on various substituted anthracenes have shown that the degree of planarity directly correlates with the extent of electronic communication between different parts of the molecule. A higher degree of conjugation generally results in a red-shift of the absorption spectra. The introduction of the ethynyl group at the 1-position provides a rigid scaffold that can be used to build larger, planar conjugated systems by attaching other aromatic moieties to the terminus of the ethynyl group.

Influence of Molecular Packing and Solid-State Arrangement on Material Performance

The performance of materials based on this compound in solid-state devices is critically dependent on the intermolecular interactions and the resulting molecular packing in the crystalline or amorphous state. The arrangement of molecules in the solid state dictates key material properties such as charge carrier mobility and luminescence efficiency.

Anthracene and its derivatives are known to exhibit polymorphism, where different crystal packing arrangements can lead to vastly different photophysical properties. For example, 9,10-diphenylanthracene exists in multiple polymorphic forms, each with distinct fluorescence characteristics. The planar nature of the this compound backbone may favor π-π stacking interactions in the solid state. The distance and orientation of these π-stacked molecules are crucial for efficient charge transport. Strong intermolecular electronic coupling is generally desired for high charge mobility.

However, strong π-π stacking can also lead to the formation of aggregates or excimers, which can act as traps for excitons and quench luminescence, thereby reducing the efficiency of light-emitting devices. The introduction of bulky substituents can be a strategy to control the degree of intermolecular interaction and prevent aggregation-caused quenching. For instance, attaching bulky side chains to the anthraquinone core can enforce a larger intermolecular distance, preserving the emissive properties of the individual molecules in the solid state.

The interplay between molecular structure and solid-state packing is a key consideration in the design of organic electronic materials. For this compound systems, achieving a balance between efficient charge transport through ordered packing and high luminescence through the suppression of non-radiative decay pathways is a central challenge.

Rational Design Strategies for Targeted Performance Enhancement in this compound Systems

The insights gained from the structure-property relationships of this compound and its analogs pave the way for rational design strategies to enhance their performance for specific applications.

For applications in molecular electronics , a key goal is to tune the frontier molecular orbital energies to match the work functions of electrodes for efficient charge injection. The introduction of the electron-withdrawing ethynyl group already lowers the LUMO energy, making the molecule a potential n-type semiconductor. Further functionalization with strong electron-withdrawing groups, such as cyano or trifluoromethyl groups, on the anthraquinone core or the ethynyl substituent can further lower the LUMO level and enhance electron transport properties. The synthesis of new 9,10-anthraquinone derived compounds with thiophene-terminated side arms has been explored for their potential as redox-active switches in molecular electronic devices. nist.gov

To develop efficient light-emitting materials , the focus is on increasing the fluorescence quantum yield. This can be achieved by modifying the molecular structure to inhibit non-radiative decay pathways. For instance, creating a "push-pull" architecture by introducing electron-donating substituents can lead to emissive intramolecular charge transfer states. Furthermore, the strategic placement of bulky substituents can prevent aggregation-induced quenching in the solid state, leading to bright and efficient solid-state emitters.

For applications such as photocatalysis , the redox properties of the anthraquinone core can be harnessed. The design of systems where this compound acts as a photosensitizer involves tuning its absorption spectrum to capture a broader range of the solar spectrum and ensuring efficient energy or electron transfer to a catalytic center.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is paramount to unlocking the potential of 1-Ethynylanthracene-9,10-dione. Future research will likely focus on advancing beyond traditional multi-step procedures towards more elegant and atom-economical catalytic strategies.

One of the most promising avenues is the application of transition metal-catalyzed cross-coupling reactions. colab.ws The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, is a prime candidate for the final ethynylation step. researchgate.net This would typically involve the reaction of 1-halo-anthracene-9,10-dione with a protected alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection. The exploration of novel palladium, copper, or other transition metal catalysts could lead to milder reaction conditions, higher yields, and greater functional group tolerance.

Furthermore, recent advancements in C-H activation and functionalization offer an even more direct approach, potentially allowing for the direct ethynylation of the anthracene-9,10-dione core without the need for pre-halogenation. Ruthenium-catalyzed C–H alkylation has already been shown to be regioselective for the α-positions of the anthraquinone (B42736) core, suggesting that similar catalytic systems could be developed for C-H alkynylation. colab.ws

In addition to building the molecule, innovative methods for synthesizing the core structure are emerging. A one-pot relay process combining Pd-catalyzed intermolecular direct acylation with an intramolecular Friedel–Crafts acylation has been reported for creating functionalized anthraquinones, a method that avoids the use of toxic carbon monoxide gas. thieme.de Another green approach involves the in situ electrochemical oxidation of anthracene (B1667546) derivatives to their corresponding anthraquinones within a flow cell, eliminating the need for hazardous chemical oxidants. rsc.org

| Catalytic Method | Key Reaction | Potential Catalyst | Anticipated Advantage |

|---|---|---|---|

| Sonogashira Coupling | C(sp)-C(sp²) bond formation | Palladium/Copper complexes | High efficiency for alkyne installation researchgate.net |

| Direct C-H Alkynylation | Direct C-H bond functionalization | Ruthenium or Rhodium complexes | Increased atom economy, fewer steps colab.ws |

| Dual Acylation Relay | One-pot core synthesis | Palladium complexes | Time-efficient, reduced waste thieme.de |

| Electrochemical Oxidation | Anthracene to Anthraquinone | Catalyst-free electrochemical cell | Green, safe, and scalable synthesis rsc.org |

Advanced Spectroscopic and Imaging Techniques for In-situ Analysis of Material Dynamics

Understanding the behavior of this compound in various environments—such as in solution, in a polymer matrix, or on a surface—is crucial for its application. Future research will increasingly rely on sophisticated spectroscopic and imaging techniques to probe its structural and electronic dynamics in real-time.

Techniques such as polarized UV-visible absorption spectroscopy can be combined with fully atomistic molecular dynamics (MD) simulations to investigate the alignment and orientation of anthraquinone-based molecules within a host material, like a liquid crystal. nih.gov This hybrid experimental-computational approach provides deep insights into the guest-host interactions that govern the macroscopic properties of the material. nih.gov For this compound, this could be used to rationalize its dichroic behavior and optimize its performance in display or sensor applications.

The fundamental vibrational modes of the molecule, particularly the characteristic C≡C-H stretch of the terminal alkyne, can be clearly identified using Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net Similarly, proton nuclear magnetic resonance (¹H-NMR) spectroscopy is invaluable for confirming the disappearance of the terminal alkyne proton upon its reaction, providing clear evidence of successful coupling or surface attachment. researchgate.net

To study the ultrafast processes that occur after light absorption, time-resolved spectroscopic methods will be indispensable. Femtosecond transient absorption and fluorescence up-conversion spectroscopy can reveal the dynamics of excited states, including processes like planarization and torsional motion, which are known to occur in related ethynyl-anthracene derivatives. These studies can elucidate how the molecule dissipates energy and how its structure changes in the excited state, which is critical for applications in photocatalysis and optoelectronics.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The unique combination of a rigid, redox-active core and a reactive ethynyl (B1212043) linker makes this compound an exceptional building block for novel hybrid organic-inorganic materials. The ethynyl group can serve as a robust anchor to inorganic surfaces or as a reactive site for polymerization, enabling the creation of materials with tailored properties.

A significant emerging trend is the use of large, π-conjugated organic cations, such as ethynyl-anthracene derivatives, in the formation of hybrid perovskites. nih.govresearchgate.net Research has shown that using 4,4′-(anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) as an organic cation can lead to one-dimensional hybrid iodoplumbates that are remarkably stable against heat and water, and which exhibit exceptionally high photoluminescence yields. nih.gov By analogy, this compound could be functionalized to form similar cations, opening pathways to new, highly stable, and efficient light-emitting materials.

Another promising area is the development of next-generation battery electrodes. rsc.orgrsc.org By anchoring anthraquinone moieties onto conductive scaffolds like graphene, researchers aim to overcome common drawbacks of organic batteries, such as the dissolution of the active material in the electrolyte. rsc.org The ethynyl group of this compound could provide a covalent linkage to a graphene or carbon nanotube framework, creating a stable electrode material with high charge storage capacity. nih.gov

| Hybrid Material Class | Role of this compound | Potential Enhanced Functionality | Relevant Finding |

|---|---|---|---|

| Hybrid Perovskites | Organic Cation / Linker | High photoluminescence, thermal/chemical stability | Ethynyl-anthracene cations form stable 1D iodoplumbates nih.gov |

| Battery Electrodes | Redox-active component | High charge capacity, improved cycle life | Anthraquinone anchored on graphene mitigates solubility rsc.org |

| Metal-Organic Frameworks (MOFs) | Organic Strut / Linker | Tailored porosity, catalytic activity, sensing | Anthraquinones used in photocatalytic MOFs dntb.gov.ua |

| Molecular Crystals | Building Block | Controlled 2D assembly via non-covalent interactions | Ethynyl groups direct crystal packing utc.edu |

Theoretical Advancements in Predicting and Optimizing Material Behavior

As the complexity of materials and molecular systems grows, computational modeling has become an indispensable tool for predicting properties and guiding experimental design. For this compound, theoretical advancements, particularly in the realm of Density Functional Theory (DFT), will be crucial for accelerating its development.

DFT and its time-dependent extension (TD-DFT) have proven to be reliable methods for calculating the properties of anthraquinone derivatives. uclouvain.beresearchgate.net These computational techniques can accurately predict ground-state geometries, electronic structures, and electronic absorption spectra. researchgate.netrsc.org For this compound, DFT calculations can be used to determine key electronic parameters such as the HOMO-LUMO energy gap, which governs its optical and electronic properties, and to predict its UV-visible spectrum. researchgate.net

Furthermore, DFT is a powerful tool for studying redox behavior, which is central to the function of anthraquinones in applications like batteries. Theoretical studies on anthraquinone-functionalized graphene have used DFT to model the thermodynamics of ion binding and the kinetics of ion diffusion at the electrode surface, providing fundamental insights into battery performance. rsc.orgrsc.org Similar calculations could be used to predict the electrode potential of this compound and screen its suitability for various battery chemistries.

Beyond electronic properties, computational methods can also predict molecular interactions and dynamics. nih.gov Molecular dynamics simulations can model the behavior of guest molecules within a host matrix, rationalizing observed alignment trends and aiding in the design of new dye-liquid crystal systems. nih.gov For this compound, this could predict its compatibility and alignment in different polymer hosts, guiding the formulation of advanced composite materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethynylanthracene-9,10-dione derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nitration of anthracene followed by reduction, substitution, and alkylation steps. For example, nitration at the 1-position (anthracene → 1-nitroanthracene) is critical, followed by reduction to an amino group and subsequent ethynylation via Sonogashira coupling. Key optimizations include catalyst selection (e.g., Pd/Cu for cross-coupling), solvent polarity adjustments to stabilize intermediates, and temperature control during alkylation to minimize side reactions . Purity is enhanced using column chromatography with silica gel gradients and validated via HPLC (>98% purity thresholds) .

Q. How do spectroscopic techniques (NMR, IR) characterize the structural features of ethynyl-substituted anthracene-diones?

- Methodological Answer :

- 1H NMR : Ethynyl protons (sp-hybridized C-H) appear as sharp singlets at δ 2.8–3.2 ppm, distinct from aromatic protons (δ 7.5–8.5 ppm). Coupling patterns confirm substitution positions .

- 13C NMR : The ethynyl carbon resonates at δ 70–85 ppm, while quinone carbonyls (C=O) appear at δ 180–190 ppm. Aromatic carbons show splitting patterns correlating with substituent effects .

- IR : Strong C≡C stretches at ~2100 cm⁻¹ and C=O stretches at ~1670 cm⁻¹ confirm functional groups .

Advanced Research Questions

Q. How do the DNA-binding mechanisms of this compound derivatives compare to other anthraquinones, and what experimental approaches validate these interactions?

- Methodological Answer : Ethynyl derivatives intercalate DNA via planar anthraquinone cores, with side chains (e.g., amino/ethynyl groups) occupying major/minor grooves. Comparative studies with 2,6-disubstituted anthraquinones (e.g., ) show:

- Thermal Denaturation : Ethynyl derivatives increase DNA melting temperature (ΔTm = +8–12°C vs. +5°C for non-ethynyl analogs), indicating stronger intercalation .

- Molecular Modeling : Docking simulations (e.g., AutoDock Vina) reveal ethynyl groups enhance groove-binding via hydrophobic interactions, validated by fluorescence quenching assays with ethidium bromide .

Q. What strategies resolve contradictions in reported reaction yields for ethynyl-functionalized anthraquinones under varying catalytic conditions?

- Methodological Answer : Discrepancies in Pd-catalyzed Sonogashira coupling yields (40–85%) arise from oxygen sensitivity and ligand choice. Mitigation strategies include:

- Inert Atmosphere : Schlenk line techniques reduce Pd(0) oxidation .

- Ligand Screening : Bulky ligands (e.g., P(t-Bu)₃) improve catalyst stability, increasing yields to >75% .

- Kinetic Analysis : Real-time monitoring via UV-Vis (λ = 300–400 nm) identifies intermediate degradation pathways, guiding temperature adjustments .

Environmental and Material Science Applications

Q. What methodologies detect and quantify anthracene-dione derivatives in environmental samples, such as PM2.5, and how do fog events influence their concentrations?

- Methodological Answer :

- HPLC-MS/MS : Quantifies this compound in PM2.5 with LOD = 0.1 ng/m³. Post-fog concentration spikes (e.g., +30–50%) correlate with aerosol-phase partitioning and photochemical oxidation of precursor PAHs .

- GC-TOFMS : Identifies oxy-PAH derivatives (e.g., 2-methylanthracene-9,10-dione) formed via hydroxyl radical reactions during fog .

Q. How do ethynyl substituents modulate the photophysical properties of anthracene-diones for applications in organic electronics?

- Methodological Answer : Ethynyl groups extend π-conjugation, red-shifting absorption (λmax = 450–480 nm vs. 420 nm for unsubstituted analogs) and increasing fluorescence quantum yield (Φ = 0.45–0.60). Electrochemical studies (cyclic voltammetry) show reduced HOMO-LUMO gaps (ΔE = 2.1–2.3 eV), enhancing charge transport in OLEDs .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for ethynyl-anthraquinones across cell lines?

- Methodological Answer : Discrepancies arise from:

- Membrane Permeability : Hexylamino analogs () show higher lipophilicity (logP = 3.5 vs. 1.8 for ethynyl derivatives), enhancing uptake in lipid-rich cell lines (e.g., HeLa) .

- ROS Generation : Ethynyl derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit higher ROS production in aerobic conditions, amplifying toxicity in Jurkat cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.